Aqueous Solubility vs. Hydrochloride Salt
Clindamycin phosphate (hydrochloride) exhibits pH-dependent aqueous solubility of 200-300 mg/mL at pH 7, decreasing to 25 mg/mL at pH 4 [1]. This high solubility at physiological pH enables concentrated parenteral formulations, in contrast to clindamycin hydrochloride which demonstrates different solubility characteristics and is primarily formulated for oral and topical use [2]. The phosphate ester modification confers aqueous solubility adequate for intravenous infusion at clinical concentrations (600 mg/100 mL to 1.2 g/100 mL) in 0.9% sodium chloride [3].
| Evidence Dimension | Aqueous solubility at physiological pH |
|---|---|
| Target Compound Data | 200-300 mg/mL at pH 7 |
| Comparator Or Baseline | Clindamycin hydrochloride (oral/topical salt form; quantitative solubility data at pH 7 not directly comparable due to different formulation intent) |
| Quantified Difference | Phosphate ester enables >200 mg/mL solubility at pH 7 for parenteral formulation |
| Conditions | pH-dependent solubility measurement; pH 7 physiological buffer |
Why This Matters
Procurement selection of clindamycin phosphate (hydrochloride) over clindamycin hydrochloride is essential for any parenteral or high-concentration topical manufacturing requirement.
- [1] ScienceDirect. Clindamycin Phosphate - an overview: pH-dependent solubility data. Elsevier. View Source
- [2] DrugCentral. Clindamycin hydrochloride versus clindamycin phosphate formulation information. NCATS. View Source
- [3] Xu QA, Trissel LA, Saenz CA, Ingram DS. Stability of Clindamycin Phosphate in AutoDose Infusion System Bags. Int J Pharm Compd. 2003;7(2):149-151. View Source
